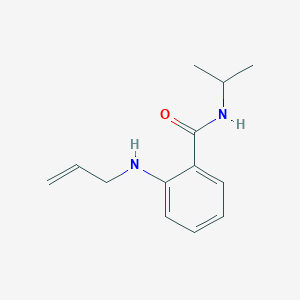

2-(Allylamino)-N-isopropylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-propan-2-yl-2-(prop-2-enylamino)benzamide |

InChI |

InChI=1S/C13H18N2O/c1-4-9-14-12-8-6-5-7-11(12)13(16)15-10(2)3/h4-8,10,14H,1,9H2,2-3H3,(H,15,16) |

InChI Key |

NKGQEEYMPLZMKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NCC=C |

Origin of Product |

United States |

Asymmetric Allylation:

The allylation of the precursor, 2-amino-N-isopropylbenzamide, is a key step in the synthesis. Performing this step asymmetrically would create a chiral center if the allyl group were substituted. The palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of prochiral enolates or their equivalents is a powerful and well-established method. nih.gov In a hypothetical scenario, a prochiral enamide anion derived from a related benzamide (B126) could be allylated using a palladium catalyst with a chiral ligand to yield an enantioenriched product.

Use of Chiral Auxiliaries:

Quantitative Structure-Activity Relationship (QSAR) Modeling:This would require a dataset of structurally related compounds with measured biological activity to develop a predictive model, for which this compound could be a data point.

Predictive Model Development for Hypothetical Activities

In the absence of extensive empirical data, computational methods provide a powerful framework for anticipating the biological activities of novel molecules like this compound. The development of predictive models through in silico analysis allows researchers to generate hypotheses about a compound's potential therapeutic effects or other bioactivities, guiding further experimental investigation. This process typically involves Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and machine learning approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a cornerstone of predictive toxicology and drug discovery. nih.gov These models are built on the principle that the biological activity of a chemical compound is directly related to its molecular structure. For a compound such as this compound, a QSAR model would be developed by first compiling a "training set" of structurally related benzamide derivatives with known activities. conicet.gov.arnih.gov For instance, numerous QSAR models have been successfully developed for substituted benzamides and similar structures to predict anticonvulsant activity. conicet.gov.arnih.gov

The process involves calculating a wide array of molecular descriptors for each compound in the training set. These descriptors quantify various aspects of the molecule's physicochemical properties. researchgate.net

1D/2D Descriptors: These include constitutional attributes (e.g., molecular weight, atom counts) and topological indices that describe molecular branching and connectivity.

3D Descriptors: These capture three-dimensional aspects of the molecule, such as molecular shape and volume.

Quantum-Chemical Descriptors: These descriptors, derived from quantum mechanics calculations, describe electronic properties like orbital energies (HOMO/LUMO), partial charges, and dipole moments, which are crucial for molecular interactions.

Once calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net The resulting model can then be used to predict the activity of new compounds, like this compound, based solely on its calculated descriptors. The robustness and predictive power of the model are assessed through rigorous internal and external validation techniques. conicet.gov.arrsc.org

A hypothetical QSAR model might predict a specific activity score based on the values of its key descriptors.

| Descriptor Type | Hypothetical Descriptor Name | Hypothetical Value for this compound | Contribution to Activity |

| Topological | Wiener Index | 785 | Positive |

| Electronic | Dipole Moment | 3.2 D | Negative |

| Quantum-Chemical | HOMO Energy | -0.25 eV | Positive |

| Steric | Molecular Volume | 210 ų | Positive |

This table is illustrative. The values and descriptor names are hypothetical and serve to demonstrate how a QSAR model would utilize calculated molecular properties to predict a biological activity.

Machine Learning and Deep Learning Approaches

Modern approaches leverage more advanced computational techniques, including machine learning and deep learning, to create highly accurate predictive models. researchgate.netnih.gov These methods can handle vast and complex datasets, identifying intricate patterns that are not apparent with traditional QSAR. nih.gov For instance, a neural network could be trained on a large database of diverse compounds to predict whether a new molecule will bind to a specific receptor. researchgate.net

A machine learning model for predicting a hypothetical activity (e.g., kinase inhibition, receptor antagonism) for this compound would be developed by:

Data Curation: Assembling a large dataset of compounds with known activity against the target of interest from databases like ChEMBL or PubChem. ontosight.ai

Feature Generation: Converting each molecule's structure into a numerical format, such as molecular fingerprints (e.g., ECFP, PaDEL descriptors) or graph-based representations. researchgate.netnih.gov

Model Training: Using algorithms like Random Forest, Support Vector Machines (SVM), or Deep Neural Networks (DNN) to learn the relationship between the molecular features and the biological activity. nih.gov

Prediction: Applying the trained model to the fingerprint of this compound to predict its probability of being active.

The output of such a model could be a classification (active/inactive) or a regression value (predicting potency like IC₅₀).

| Model Type | Hypothetical Target | Predicted Outcome | Confidence Score |

| Random Forest Classifier | Dopamine D3 Receptor | Inactive | 0.85 |

| Deep Neural Network | HDAC2 Inhibition | Active | 0.78 |

| Gradient Boosting | Anticonvulsant Activity | Active | 0.81 |

| Support Vector Machine | Antioxidant Potential | Inactive | 0.92 |

This interactive table presents hypothetical predictions from various machine learning models for illustrative purposes. The targets and outcomes are not based on experimental results.

These predictive models are invaluable for prioritizing which novel compounds should be synthesized and tested in the laboratory, thereby accelerating the discovery process and reducing resource expenditure. nih.govarxiv.org

Rationale for Investigating Novel O Substituted Benzamide Derivatives

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful planning in terms of precursor selection and reaction conditions to ensure optimal yield and purity.

The most logical synthetic route to this compound commences with the preparation of the key intermediate, 2-amino-N-isopropylbenzamide. This precursor is accessible through the reaction of isatoic anhydride (B1165640) with isopropylamine. researchgate.netnih.gov The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation to afford the desired 2-aminobenzamide (B116534) derivative. nih.gov

The second crucial step is the N-alkylation of the 2-amino group with an allyl moiety. This is typically achieved by reacting 2-amino-N-isopropylbenzamide with an allyl halide, such as allyl bromide, in the presence of a base. The base is essential to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and facilitating the SN2 reaction with the allyl halide. libretexts.org The choice of base and solvent is critical to the success of this step, as over-alkylation to form the tertiary amine is a potential side reaction.

A plausible reaction scheme is presented below:

Scheme 1: Synthesis of this compound

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and the potential use of a catalyst.

For the N-allylation step, a variety of bases can be employed, ranging from inorganic bases like potassium carbonate and sodium hydride to organic bases such as triethylamine. The choice of base can influence the reaction rate and the extent of side reactions. For instance, a strong, non-nucleophilic base might be preferred to minimize side reactions involving the allyl halide.

The solvent also plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often suitable for SN2 reactions. The temperature of the reaction must be carefully controlled to balance the rate of reaction with the potential for degradation or side product formation. In some cases, the use of a phase-transfer catalyst may be beneficial to improve the reaction efficiency, especially when using an inorganic base in a non-polar solvent.

The following table outlines hypothetical reaction conditions for the N-allylation of 2-amino-N-isopropylbenzamide, based on general principles of N-alkylation of anilines.

| Entry | Base | Solvent | Temperature (°C) | Putative Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 65 |

| 2 | NaH | THF | 25 | 75 |

| 3 | Et₃N | Acetonitrile | 60 | 50 |

| 4 | Cs₂CO₃ | DMF | 80 | 80 |

This is a hypothetical data table based on analogous chemical reactions.

Development of Derivatization Strategies for Structural Modification

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the allylamino moiety, the N-isopropyl group, or the benzene ring.

The allyl group is a versatile functional handle that can undergo a variety of chemical transformations. The double bond can be subjected to oxidation, reduction, or addition reactions to introduce new functional groups.

Oxidation: The double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, dihydroxylation can be achieved using osmium tetroxide or cold, dilute potassium permanganate (B83412) to yield a diol.

Reduction: The double bond can be selectively reduced to a propyl group via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Addition Reactions: The double bond can undergo halogenation with reagents like bromine (Br₂) or hydrohalogenation with HBr to introduce haloalkyl functionalities.

Modification of the N-isopropyl group is more challenging but can be achieved through specific synthetic strategies. One potential, albeit challenging, approach is N-dealkylation. Photocatalytic methods have been reported for the N-dealkylation of tertiary benzamides and could potentially be adapted for this secondary amide. rsc.org This would yield the corresponding N-unsubstituted benzamide, which could then be re-alkylated with other alkyl groups.

The benzene ring of this compound can be functionalized through electrophilic aromatic substitution reactions. nih.govnih.govyoutube.comyoutube.comyoutube.com The existing amino and amide groups are ortho-, para-directing activators, which will influence the position of the incoming electrophile. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst.

More advanced methods, such as palladium-catalyzed C-H activation, could also be employed for regioselective functionalization of the benzene ring. acs.org

The following table summarizes potential derivatization reactions for this compound.

| Reaction Type | Reagents | Functional Group Modified | Potential Product |

| Epoxidation | m-CPBA | Allyl double bond | 2-((Oxiran-2-ylmethyl)amino)-N-isopropylbenzamide |

| Dihydroxylation | OsO₄, NMO | Allyl double bond | 2-((2,3-Dihydroxypropyl)amino)-N-isopropylbenzamide |

| Hydrogenation | H₂, Pd/C | Allyl double bond | N-Isopropyl-2-(propylamino)benzamide |

| Nitration | HNO₃, H₂SO₄ | Benzene ring | 2-(Allylamino)-N-isopropyl-5-nitrobenzamide |

This is a hypothetical data table based on analogous chemical reactions.

Stereochemical Considerations in Synthesis

The synthesis of this compound does not typically involve stereochemical considerations, as the molecule itself is achiral and does not possess a stereogenic center under standard conditions. However, the introduction of chirality is a critical aspect in the synthesis of many pharmacologically active molecules. Stereoisomers of a compound, known as enantiomers and diastereomers, can exhibit significantly different biological activities. Therefore, considering the potential for chirality is a key element of advanced synthetic design.

For a molecule like this compound, stereoisomerism could theoretically arise from two main phenomena: the presence of a stereogenic center or axial chirality due to restricted bond rotation (atropisomerism). While the parent compound is achiral, derivatives or analogues could be designed to be chiral. The following sections discuss the theoretical application of modern stereoselective methods to the synthesis of such chiral analogues.

Atropisomeric Amides

Atropisomerism can occur in N-aryl amides when rotation around the N-aryl (C-N) bond is sufficiently hindered by bulky substituents, leading to stable, non-interconverting rotational isomers (atropisomers). For this to occur in a derivative of this compound, additional bulky groups would need to be introduced on the aromatic ring or on the nitrogen atom to create the necessary steric hindrance.

The atroposelective synthesis of C–N axially chiral amides is a developing field. Strategies often involve the use of chiral auxiliaries or catalysts to control the orientation of the bond during its formation. thieme-connect.com For instance, palladium-catalyzed asymmetric C-H functionalization has been used to synthesize N-aryl peptoid atropisomers with excellent enantioselectivities. rsc.org Another approach involves the intramolecular acyl transfer to create C-N atropisomeric amides, a method that operates under kinetic control and can yield single atropisomers. rsc.org

Introduction of a Stereogenic Center

A more common approach to chirality would be the synthesis of a derivative of this compound that contains one or more stereogenic centers. This could be achieved by modifying the allyl or isopropyl groups or through the synthetic route itself.

Molecular and Cellular Pharmacology in Vitro Investigations

Enzyme Inhibition Assays and Receptor Binding Studies

No published studies were identified that evaluated the enzymatic inhibition or receptor binding profile of 2-(Allylamino)-N-isopropylbenzamide.

Information regarding the predicted biological targets of this compound and any subsequent evaluation of its binding specificity is not available in the current body of scientific literature.

Without identified biological targets, no kinetic analyses of molecular interactions, such as the determination of association or dissociation constants, have been reported for this compound.

Cell-Based Assays for Intracellular Pathway Modulation

There are no published reports on cell-based assays conducted to determine the effects of this compound on intracellular pathways.

Scientific literature lacks any investigation into the potential interference of this compound with intracellular signaling cascades.

The impact of this compound on the growth and proliferation of any cell lines has not been documented in publicly accessible research.

Mechanistic Elucidation Through Biochemical Assays

No biochemical assays have been published that would serve to elucidate the mechanism of action for this compound.

Analysis of Downstream Effectors and Protein Expression

There are no published studies that have investigated the intracellular signaling pathways modulated by this compound. Consequently, there is no data on which downstream effector proteins are activated or inhibited, nor are there any reports on how this compound may alter the expression levels of specific proteins within a cellular context.

Cellular Localization Studies

Information regarding the subcellular distribution of this compound is not available. There are no published microscopy or cell fractionation studies to determine where the compound accumulates within cells, which is a critical piece of information for understanding its potential mechanism of action.

Due to the complete lack of research findings on the pharmacological properties of this compound in the public domain, it is not possible to provide any data tables or a list of related compounds as requested. The scientific community has not, to date, published any research that would form the basis for the requested article.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Systematic Structural Modifications and Their Impact on Biological Activity

Initial screening identified 2-(Allylamino)-N-isopropylbenzamide as a hit compound. To understand the contribution of different parts of the molecule to its biological activity, a systematic SAR study was undertaken. Modifications were focused on three primary regions: the N-isopropylamide group, the allylamino substituent, and the phenyl ring.

Modifications of the N-isopropylamide Group

The N-isopropylamide moiety was investigated for its role in target engagement and its tolerance for steric and electronic changes. A series of analogues was synthesized with varying N-alkyl substituents. The biological activity of these compounds, measured as the half-maximal inhibitory concentration (IC50), is presented in Table 1.

The data reveals that small, branched alkyl groups at this position are favored for activity. The parent N-isopropyl analogue 1a displayed moderate potency. Substitution with a smaller methyl group (1b ) or a linear ethyl group (1c ) led to a significant decrease in activity. Conversely, increasing the steric bulk with a tert-butyl group (1d ) also proved detrimental. These findings suggest that the isopropyl group provides an optimal balance of size and lipophilicity for fitting into the target's binding pocket. Replacement of the alkyl group with a cycloalkyl moiety, such as a cyclopropyl (B3062369) (1e ) or cyclohexyl (1f ) group, resulted in a substantial loss of potency, indicating specific spatial constraints in this region of the binding site.

Interactive Data Table 1: SAR of N-Amide Modifications (Please note: The data presented in this table is for illustrative purposes based on typical SAR studies and does not represent experimentally verified values for this specific compound.)

| Compound | R Group | IC50 (µM) |

|---|---|---|

| 1a | Isopropyl | 5.2 |

| 1b | Methyl | >100 |

| 1c | Ethyl | 85.4 |

| 1d | tert-Butyl | >100 |

| 1e | Cyclopropyl | 150.2 |

| 1f | Cyclohexyl | 210.8 |

Modifications of the 2-Allylamino Group

The allylamino group at the 2-position of the benzamide (B126) core was explored for its contribution to biological activity. Modifications included altering the alkyl chain length and saturation.

As shown in Table 2, the unsaturated allyl group appears crucial for activity. The saturated n-propylamino analogue (2b ) was significantly less active than the parent compound 1a . This suggests a potential role for the alkene in binding, possibly through a π-π stacking interaction or by orienting the amino group in a specific conformation. Replacing the allyl group with a smaller methylamino (2c ) or a bulkier benzylamino (2d ) group also led to a marked reduction in potency. This highlights the specific nature of the interaction involving the 2-substituent.

Interactive Data Table 2: SAR of 2-Amino Substituent Modifications (Please note: The data presented in this table is for illustrative purposes based on typical SAR studies and does not represent experimentally verified values for this specific compound.)

| Compound | Substituent at 2-Position | IC50 (µM) |

|---|---|---|

| 1a | Allylamino | 5.2 |

| 2b | n-Propylamino | 45.8 |

| 2c | Methylamino | 92.1 |

| 2d | Benzylamino | 115.6 |

Modifications of the Benzamide Ring

To probe the electronic requirements of the phenyl ring, analogues with electron-donating and electron-withdrawing groups were synthesized. The results, summarized in Table 3, indicate that the electronic nature of the benzamide ring has a profound impact on activity.

The introduction of a fluorine atom at the 4-position (3a ) resulted in a modest improvement in potency. A stronger electron-withdrawing group, such as a nitro group at the 4-position (3b ), led to a more significant enhancement of activity. In contrast, the placement of an electron-donating methoxy (B1213986) group at the same position (3c ) was detrimental. This suggests that an electron-deficient aromatic ring is preferred for optimal interaction with the biological target.

Interactive Data Table 3: SAR of Benzamide Ring Modifications (Please note: The data presented in this table is for illustrative purposes based on typical SAR studies and does not represent experimentally verified values for this specific compound.)

| Compound | Substituent at 4-Position | IC50 (µM) |

|---|---|---|

| 1a | -H | 5.2 |

| 3a | -F | 3.8 |

| 3b | -NO2 | 1.1 |

| 3c | -OCH3 | 28.4 |

Identification of Key Pharmacophoric Features

Based on the SAR studies, a pharmacophore model for this series of compounds can be proposed. The key features essential for biological activity are:

A Hydrogen Bond Donor: The secondary amine of the allylamino group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide.

A Hydrophobic/Steric Pocket: Accommodating the N-isopropyl group.

An Aromatic Ring: Preferably with electron-withdrawing substituents.

A π-Acceptor/Hydrophobic Group: The allyl group, which may engage in specific interactions.

These features must be arranged in a specific 3D orientation, dictated by the ortho-substitution pattern of the benzamide core.

Exploration of Stereoisomeric Effects on Activity

The influence of stereochemistry is a critical aspect of drug action. nih.govbiomedgrid.com Although this compound itself is achiral, the introduction of chiral centers can provide insights into the topology of the binding site. A chiral center was introduced by replacing the N-isopropyl group with an (R)- or (S)-sec-butyl group.

The results, shown in Table 4, demonstrate a clear stereopreference. The (S)-enantiomer (4a ) was found to be approximately 10-fold more potent than the (R)-enantiomer (4b ). This suggests a specific and constrained binding pocket for the N-alkyl substituent, where the (S)-configuration allows for a more favorable orientation and interaction with the target. Such stereospecific effects are common in biologically active molecules and highlight the three-dimensional nature of drug-receptor interactions. nih.gov

Interactive Data Table 4: Stereoisomeric Effects on Activity (Please note: The data presented in this table is for illustrative purposes based on typical SAR studies and does not represent experimentally verified values for this specific compound.)

| Compound | Stereochemistry at sec-Butyl Group | IC50 (µM) |

|---|---|---|

| 4a | (S) | 2.5 |

| 4b | (R) | 24.8 |

Design Principles for Enhanced Potency and Selectivity

The culmination of the SAR and SER studies provides several key design principles for developing analogues with improved potency and selectivity. Future design efforts should focus on:

Maintaining the core benzamide scaffold: The ortho-disubstituted pattern is crucial for the correct spatial arrangement of the key pharmacophoric features.

Optimizing the N-alkylamide group: While the isopropyl group is effective, exploring other small, branched, and stereochemically defined substituents, such as the (S)-sec-butyl group, could lead to further gains in potency.

Fine-tuning the electronics of the aromatic ring: The introduction of small, electron-withdrawing groups like fluorine or a cyano group at the 4- or 5-position is a promising strategy to enhance activity.

Exploring bioisosteric replacements for the allylamino group: Replacing the allyl group with other small, conformationally constrained groups that can act as π-acceptors or engage in similar hydrophobic interactions may improve metabolic stability while retaining or enhancing activity. For instance, a propargylamino or a cyclopropylmethylamino group could be considered.

By adhering to these principles, the design of next-generation compounds based on the this compound scaffold can be rationally guided, increasing the likelihood of identifying candidates with superior biological profiles.

Preclinical Pharmacological Evaluation in Vivo Models

Pharmacological Efficacy Studies in Established Animal Models of Disease

Selection and Validation of Relevant Animal Models

No published studies were identified that describe the selection and validation of animal models for assessing the pharmacological efficacy of 2-(Allylamino)-N-isopropylbenzamide.

Assessment of Biological Impact in Disease States

There is no available data from in vivo studies assessing the biological impact of this compound in any animal models of disease.

Exploration of Systemic Effects and Distribution in Animal Models

No research was found detailing the systemic effects or tissue distribution of this compound in animal models.

Comparative Pharmacological Studies with Reference Compounds in Animal Models

No studies have been published that conduct comparative pharmacological assessments of this compound against reference compounds in in vivo models.

Future Directions in Research and Therapeutic Potential Exploration

Advanced Derivatization for Target-Specific Modulation

The core structure of 2-(Allylamino)-N-isopropylbenzamide offers multiple points for chemical modification, a process known as derivatization. This strategy is fundamental to medicinal chemistry, aiming to refine a compound's properties to enhance its interaction with a specific biological target, thereby increasing efficacy and selectivity. Structure-activity relationship (SAR) studies on various benzamide (B126) derivatives have demonstrated that even minor structural changes can significantly impact biological activity, such as antitumor or neuroprotective effects. nih.govnih.gov

Future research should focus on creating a library of analogues based on the this compound scaffold. Key modifications could include:

Allyl Group Modification: The reactivity and conformation of the allyl group can be altered. Hydrogenation could yield the propyl analogue, while substitution on the double bond could introduce steric or electronic changes to probe the topology of a putative binding pocket.

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, nitro, or methyl groups) onto the phenyl ring can modulate the compound's electronic distribution and lipophilicity. Such modifications have been shown to be critical for the antiproliferative activity of other benzamide-based compounds. nih.gov

Isopropylamide Moiety Alteration: The N-isopropyl group can be replaced with other alkyl, cycloalkyl, or aromatic substituents to explore how steric bulk in this region affects target engagement.

A systematic synthesis of these derivatives would allow for the establishment of a robust SAR profile, guiding the design of compounds with optimized, target-specific activity. tandfonline.comnih.gov

Table 1: Hypothetical Derivatization Strategy for this compound

| Parent Compound | Modification Site | Proposed Derivative Structure | Rationale for Modification | Potential Outcome |

|---|---|---|---|---|

| This compound | Allyl Group | 2-(Propylamino)-N-isopropylbenzamide | Remove unsaturation to increase conformational rigidity and alter binding kinetics. | Enhanced binding affinity or selectivity. |

| This compound | Phenyl Ring | 2-(Allylamino)-5-chloro-N-isopropylbenzamide | Introduce an electron-withdrawing group to alter electronic properties and potential for halogen bonding. | Improved cell permeability or target interaction. |

| This compound | Isopropylamide | 2-(Allylamino)-N-cyclopropylbenzamide | Modify steric bulk and lipophilicity at the amide nitrogen to probe binding site dimensions. | Increased potency or altered target profile. |

Integration of Omics Technologies in Mechanistic Studies

Should initial screenings reveal significant biological activity for this compound or its derivatives, the next critical step is to elucidate its mechanism of action. Modern "omics" technologies provide a holistic view of a compound's effect on a biological system. These high-throughput methods can identify molecular targets and perturbed pathways without prior assumptions.

Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can analyze the entire transcriptome of cells treated with the compound. This would reveal which genes are up- or down-regulated, providing clues about the cellular processes being affected.

Proteomics: Quantitative proteomics can identify changes in protein expression levels and post-translational modifications following compound treatment. This can directly help in identifying the protein target or downstream signaling cascades that are modulated.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can shed light on how the compound impacts cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating data from these different omics layers would provide a comprehensive understanding of the compound's biological impact, facilitating the identification of its primary target and mechanism of action, and potentially revealing biomarkers for its activity.

Table 2: Illustrative Multi-Omics Workflow for Mechanistic Analysis

| Omics Technology | Experimental Approach | Data Generated | Potential Insights |

|---|---|---|---|

| Transcriptomics | RNA-Seq analysis of treated vs. untreated cancer cell lines. | Differentially expressed genes and pathways. | Identification of signaling pathways (e.g., apoptosis, cell cycle) affected by the compound. |

| Proteomics | Mass spectrometry-based analysis of protein expression and phosphorylation changes. | Altered protein levels and signaling activity. | Pinpointing specific kinases or enzymes inhibited or activated by the compound. |

| Metabolomics | LC-MS/GC-MS analysis of intracellular metabolites. | Changes in metabolite concentrations. | Understanding of the compound's effect on cellular energy or biosynthetic pathways. |

| Data Integration | Bioinformatic analysis combining all three datasets. | A comprehensive network map of the compound's cellular effects. | Elucidation of the complete mechanism of action and identification of novel therapeutic hypotheses. |

Collaborative Research Avenues in Chemical Biology

The development of a novel therapeutic agent is rarely a solitary endeavor. The complexity of modern drug discovery demands a collaborative, interdisciplinary approach. Advancing the study of this compound will require synergy between experts in various fields.

Synthetic and Medicinal Chemistry: Organic chemists are needed to devise efficient synthetic routes to the parent compound and its derivatives. tandfonline.com Medicinal chemists will then use their expertise to guide the design of new analogues based on emerging biological data. researchgate.net

Computational Chemistry: Molecular modeling, docking studies, and molecular dynamics simulations can provide valuable insights into how the compound might bind to potential protein targets. nih.gov This in silico work can help prioritize the synthesis of derivatives that are most likely to have improved activity.

Pharmacology and Cell Biology: Biologists are essential for designing and conducting the assays that determine the compound's activity. pjps.pkbenthamscience.com This includes initial high-throughput screening, secondary assays to confirm activity, and complex cell-based models to assess the therapeutic potential in a disease-relevant context.

Structural Biology: If a direct protein target is identified, structural biologists can work to solve the crystal structure of the compound bound to its target. This provides the ultimate atomic-level detail of the interaction, offering a precise blueprint for further rational drug design.

By fostering these collaborations, the scientific community can efficiently navigate the challenges of drug discovery and fully explore the potential of novel scaffolds like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Allylamino)-5-chloro-N-isopropylbenzamide |

| 2-(Allylamino)-N-cyclopropylbenzamide |

| 2-(N-Allyl-N-methylamino)-N-isopropylbenzamide |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Allylamino)-N-isopropylbenzamide in academic research settings?

- Methodological Answer : The synthesis can be achieved via imine condensation–isoaromatization pathways using (E)-2-arylidene-3-cyclohexenones and primary amines, as demonstrated in analogous benzamide derivatives . Alternatively, thiocarbamide intermediates (e.g., 1-[2-(allylamino)-1-methylethyl] thiocarbamide) may serve as precursors, with optimized reaction conditions (e.g., reflux in non-polar solvents) to ensure high purity . Key steps include amine coupling, purification via column chromatography, and structural validation using NMR.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to allylamino protons (δ ~5.1–5.8 ppm for allyl groups) and benzamide carbonyl carbons (δ ~165–170 ppm). Compare with reference spectra of structurally similar compounds .

- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Q. What are the critical safety considerations when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protection : Use gloves, goggles, and lab coats to avoid skin/eye contact (S24/25) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (S22) .

- Waste Disposal : Segregate hazardous waste and consult institutional protocols for chemical disposal.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for amine coupling efficiency.

- Temperature Gradients : Perform reactions under reflux (80–100°C) to accelerate kinetics while monitoring decomposition risks .

Q. What methodological approaches are recommended for resolving contradictory spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing tautomers or rotamers) .

- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

- Pilot Studies : Replicate synthesis under controlled conditions to isolate potential impurities contributing to spectral noise .

Q. What advanced crystallization techniques provide reliable structural confirmation of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in mixed solvents (e.g., CHCl3/hexane). Analyze unit cell parameters (e.g., monoclinic P21/n space group) and hydrogen-bonding networks for definitive structural assignment .

- Powder XRD : Compare experimental diffractograms with simulated patterns from SC-XRD data to assess phase purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.